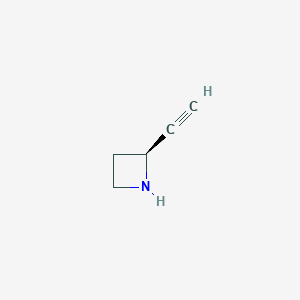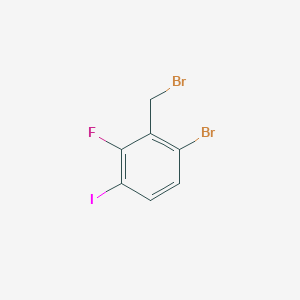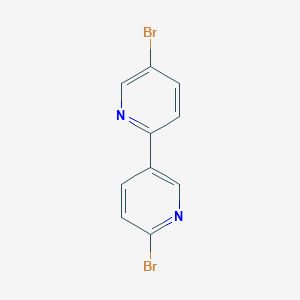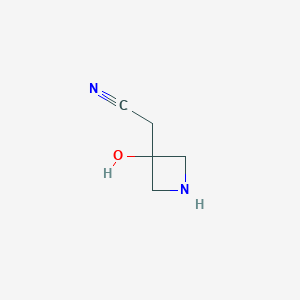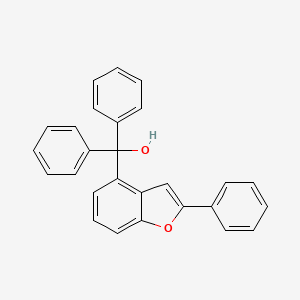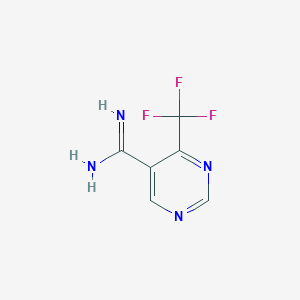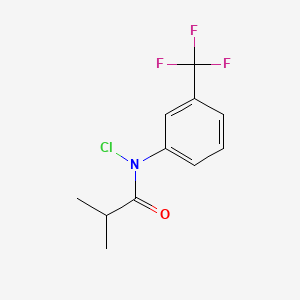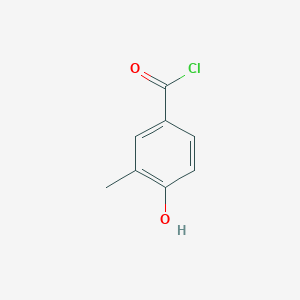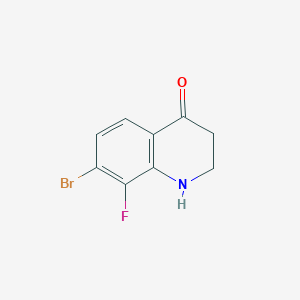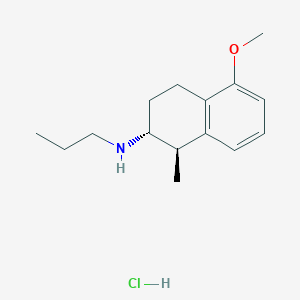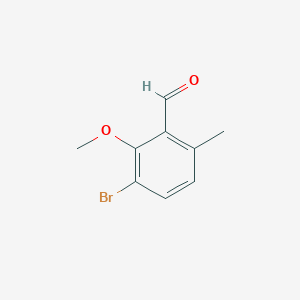
3-Bromo-2-methoxy-6-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-methoxy-6-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C9H9BrO2 It is a derivative of benzaldehyde, featuring a bromine atom, a methoxy group, and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxy-6-methylbenzaldehyde typically involves the bromination of 2-methoxy-6-methylbenzaldehyde. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 3-Bromo-2-methoxy-6-methylbenzoic acid.
Reduction: 3-Bromo-2-methoxy-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-2-methoxy-6-methylbenzaldehyde is utilized in several areas of scientific research:
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-methoxy-6-methylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive, allowing the compound to participate in various nucleophilic addition and substitution reactions. The bromine atom can also undergo electrophilic substitution, making the compound a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
3-Bromo-2-methoxybenzaldehyde: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Bromo-6-methoxybenzaldehyde: The position of the bromine atom is different, which can affect the compound’s reactivity and the types of reactions it undergoes.
3-Bromo-6-methoxy-2-methylbenzaldehyde: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness: 3-Bromo-2-methoxy-6-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which influences its reactivity and makes it suitable for a wide range of chemical transformations. Its combination of functional groups allows for diverse applications in synthesis and research .
Propiedades
Fórmula molecular |
C9H9BrO2 |
|---|---|
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
3-bromo-2-methoxy-6-methylbenzaldehyde |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-4-8(10)9(12-2)7(6)5-11/h3-5H,1-2H3 |
Clave InChI |
ROEKPJLFYMRJSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)Br)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R,6S)-6-((5-(4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazol-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12849588.png)
